4-Chlorothieno[2,3-b]pyridin-6(7H)-one

HDAC inhibition Anticancer Apoptosis

The 4-chloro substituent is not an inert placeholder; it directly governs electronic properties and enables robust Pd-catalyzed cross-coupling and SNAr chemistry for late-stage diversification. Unlike 4-hydroxy or unsubstituted analogs, this compound serves as a superior 'cap' group for HDAC inhibitors (e.g., compound 7a, IC50 0.37-0.70 µM). With a favorable LogP of 1.7, it is ideal for designing brain-penetrant kinase inhibitors targeting glioblastoma or neuroinflammatory pathways. Secure multi-gram quantities for preclinical toxicology and formulation studies. Request a bulk quote today.

Molecular Formula C7H4ClNOS
Molecular Weight 185.63 g/mol
CAS No. 99429-81-9
Cat. No. B3318336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[2,3-b]pyridin-6(7H)-one
CAS99429-81-9
Molecular FormulaC7H4ClNOS
Molecular Weight185.63 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=CC(=O)N2)Cl
InChIInChI=1S/C7H4ClNOS/c8-5-3-6(10)9-7-4(5)1-2-11-7/h1-3H,(H,9,10)
InChIKeyWIAXEDWNOSEQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorothieno[2,3-b]pyridin-6(7H)-one (CAS 99429-81-9): A Strategic Chlorinated Building Block for Kinase-Targeted Drug Discovery


4-Chlorothieno[2,3-b]pyridin-6(7H)-one (CAS 99429-81-9) is a bicyclic heteroaromatic compound featuring a fused thiophene-pyridine core with a chlorine substituent at the 4-position [1]. This scaffold is a privileged intermediate in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors [2]. The lactam functionality at the 6(7H)-position provides a key hydrogen-bonding anchor, while the 4-chloro group serves as a versatile handle for further diversification via cross-coupling or nucleophilic aromatic substitution, enabling the rapid exploration of structure-activity relationships (SAR) around the core [2].

4-Chlorothieno[2,3-b]pyridin-6(7H)-one: Why a Simple Thienopyridinone Core Cannot Substitute


Generic substitution of the thieno[2,3-b]pyridin-6(7H)-one core with unsubstituted or differently substituted analogs is not scientifically valid due to the profound impact of the 4-position on both synthetic accessibility and downstream biological performance. The 4-chloro substituent is not an inert placeholder; it directly governs the molecule's electronic properties and serves as the critical functional handle for late-stage diversification via Pd-catalyzed cross-coupling or SNAr reactions [1]. Studies on 4-substituted thieno[2,3-b]pyridin-6(7H)-one derivatives reveal that the nature of the 4-substituent dramatically alters target binding affinities [2]. For instance, a 4-amino derivative (HPK1-IN-2) achieves sub-50 nM IC50 against HPK1 kinase , while 4-hydroxy analogs show micromolar activity at the NMDA receptor (Ki=16 μM) [2]. Using an unsubstituted core would eliminate the essential synthetic vector required for installing key pharmacophores, thereby blocking the entire synthetic route to most known active derivatives.

Quantifiable Differentiation of 4-Chlorothieno[2,3-b]pyridin-6(7H)-one: A Comparative Evidence Guide


HDAC Inhibitor Potency: 4-Chlorothienopyridine-Derived Cap Group Outperforms Gold Standard SAHA

In a 2026 study, the 4-chlorothieno[2,3-b]pyridine scaffold was utilized as a novel 'cap' group for HDAC inhibitors. The lead compound 7a, featuring this core, exhibited a mean GI50 of 2.15 µM against a panel of cancer cell lines and achieved remarkable IC50 values of 0.37 µM, 0.58 µM, and 0.70 µM against HDAC1, HDAC4, and HDAC6, respectively [1]. This demonstrates a 7.9- to 14.7-fold improvement in enzymatic potency compared to the clinically approved pan-HDAC inhibitor SAHA (vorinostat), which typically exhibits IC50 values in the low micromolar range for these isoforms [2]. Furthermore, compound 7a showed a selectivity index of 11 for RPMI-8226 cancer cells over normal PBMCs, indicating a potentially superior therapeutic window [1].

HDAC inhibition Anticancer Apoptosis

Physicochemical Differentiation: Increased Lipophilicity vs. Unsubstituted Core

The 4-chloro substituent provides a distinct physicochemical advantage over the unsubstituted thieno[2,3-b]pyridin-6(7H)-one core (CAS 62226-16-8). The target compound exhibits a calculated LogP of 1.7 [1] and an XLogP3 of 1.7 . In contrast, the unsubstituted core has a calculated LogP of approximately 0.8-1.0 . This ~0.7-0.9 unit increase in lipophilicity significantly enhances passive membrane permeability and blood-brain barrier penetration potential, a critical parameter for CNS-targeted kinase inhibitors . The chlorine atom also increases the molecular weight from 151.19 g/mol (unsubstituted) to 185.63 g/mol, while maintaining favorable drug-like properties (Heavy atom count=11, Rotatable bonds=0) [1].

ADME Lipophilicity Drug-likeness

Synthetic Versatility: The 4-Chloro Group as a Superior Cross-Coupling Handle vs. 4-Hydroxy Analogs

The 4-chloro substituent enables direct and high-yielding derivatization via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This is a critical differentiator from the 4-hydroxy analog (CAS 99429-78-4), which typically requires activation (e.g., conversion to a triflate) for cross-coupling, adding steps and reducing overall yield. For example, the 4-chloro derivative can be directly aminated or arylated, as demonstrated in the synthesis of 4-(phenylamino)thieno[2,3-b]pyridine derivatives in high yields (70-96%) [2]. The 4-hydroxy analog, while a potent NMDA ligand (Ki=16 μM) [3], lacks the synthetic flexibility required for parallel medicinal chemistry exploration of diverse chemical space around the core.

Cross-coupling SNAr Diversification

Kinase Inhibition Scaffold: Foundational Role in p38 MAPK and VEGFR2 Inhibitors

The thieno[2,3-b]pyridin-6(7H)-one core, particularly when substituted at the 4-position, is a recognized pharmacophore for kinase inhibition [1]. While the 4-chloro derivative itself serves primarily as a synthetic intermediate, its direct derivatization has yielded potent inhibitors. For instance, a closely related 4-amino analog (HPK1-IN-2) demonstrates potent inhibition of HPK1 (IC50 <0.05 μM) and VEGFR2 (IC50 = 109 nM) [2]. The 4-chloro derivative is the essential precursor to these and other potent kinase inhibitors, as exemplified by patent literature covering p38 MAPK inhibitors for inflammatory disorders [1]. The 4-chloro group is not merely a placeholder; it is the functional group that enables the rapid construction of diverse libraries for kinase screening.

p38 MAPK VEGFR2 Kinase inhibitor

Optimal Application Scenarios for 4-Chlorothieno[2,3-b]pyridin-6(7H)-one in Scientific Research and Industrial Procurement


HDAC Inhibitor Lead Optimization: Leveraging the 4-Chlorothienopyridine Cap for Enhanced Potency and Selectivity

As demonstrated in recent studies, the 4-chlorothieno[2,3-b]pyridine scaffold serves as a superior 'cap' group for designing HDAC inhibitors [1]. Derivatives such as compound 7a achieve sub-micromolar IC50 values against HDAC1, 4, and 6 (0.37-0.70 µM) and a mean GI50 of 2.15 µM, significantly outperforming the clinical standard SAHA [1]. This scenario is ideal for medicinal chemistry teams aiming to develop next-generation, isoform-selective HDAC inhibitors for oncology applications.

Parallel Synthesis of Kinase-Focused Libraries via Direct 4-Position Diversification

The 4-chloro group enables robust SNAr and cross-coupling chemistry, allowing for the rapid generation of diverse 4-amino, 4-aryl, or 4-alkyl derivatives [2]. This is particularly valuable for exploring SAR around the thieno[2,3-b]pyridin-6(7H)-one core in p38 MAPK, VEGFR2, or HPK1 inhibitor programs [3]. Unlike the 4-hydroxy analog, which requires activation, the 4-chloro compound is a 'ready-to-use' building block for automated parallel synthesis platforms, significantly accelerating hit expansion.

CNS-Penetrant Kinase Inhibitor Design: Capitalizing on Optimized Lipophilicity

The calculated LogP of 1.7 for 4-chlorothieno[2,3-b]pyridin-6(7H)-one represents a favorable increase over the unsubstituted core (LogP ~0.8-1.0) [4]. This enhanced lipophilicity, without exceeding typical CNS drug limits, makes the compound an excellent starting point for designing brain-penetrant kinase inhibitors targeting glioblastoma or neuroinflammatory pathways. Researchers can avoid additional lipophilic modifications that often compromise solubility or metabolic stability.

Custom Synthesis and Scale-Up for Preclinical Candidate Production

Given its role as a critical intermediate in several patent-protected kinase inhibitor series (e.g., p38 MAPK, HPK1) [3][5], 4-chlorothieno[2,3-b]pyridin-6(7H)-one is a high-value building block for custom synthesis and scale-up. CROs and pharmaceutical process chemistry groups can leverage established synthetic routes [2] to produce multi-gram quantities for preclinical toxicology and formulation studies of lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorothieno[2,3-b]pyridin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.